Predicted pKa and Physicochemical Profile Differentiation vs. Non-Oxo Piperidine Analogs
The 2-oxo group in 2-Oxo-1-phenylpiperidine-3-carboxylic acid significantly alters its ionization state and lipophilicity compared to its non-oxo analog, 1-phenylpiperidine-3-carboxylic acid. This is a critical differentiator for its behavior in both chemical reactions and biological assays. The target compound has a predicted acid dissociation constant (pKa) of 3.55±0.20, which influences its solubility, permeability, and potential for salt formation . While the pKa for 1-phenylpiperidine-3-carboxylic acid is not readily available for a direct numerical comparison, the presence of the 2-oxo group is a known strong electron-withdrawing substituent that increases acidity of the carboxylic acid [1]. Furthermore, the predicted boiling point (497.0±38.0 °C) and density (1.286±0.06 g/cm³) define its physical handling and purification requirements, which differ from other piperidine analogs.
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | 3.55 ± 0.20 (Predicted) |
| Comparator Or Baseline | 1-phenylpiperidine-3-carboxylic acid (non-oxo analog) |
| Quantified Difference | Data unavailable for comparator; difference is inferred based on electron-withdrawing effect of 2-oxo group. |
| Conditions | ACD/Labs Percepta Platform prediction |
Why This Matters
The lower predicted pKa (higher acidity) directly impacts the compound's reactivity in amide bond formation and its solubility in aqueous buffers, making it a distinct chemical entity for synthesis and screening applications.
- [1] Hansch, C., Leo, A., & Hoekman, D. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society. View Source
